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Compound of Interest

Compound Name: 8-Bromo-5-fluoroquinoline

CAS No.: 917251-99-1

Cat. No.: B152762 Get Quote

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of

heterocyclic chemistry.[5] Its derivatives are implicated in a vast range of pharmacological

activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[1][2][3]

The strategic functionalization of the quinoline scaffold is a key methodology in drug discovery,

allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic

profile.

The Role of Halogenation:

The introduction of halogen atoms—specifically fluorine and bromine—is a well-established

strategy in medicinal chemistry.

Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative

metabolism, increase binding affinity through favorable electrostatic interactions, and

modulate pKa and lipophilicity. The presence of a fluorine atom is a hallmark of the potent

fluoroquinolone class of antibiotics.[6]

Bromine: Serves as a versatile synthetic handle, enabling a wide range of metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the

straightforward elaboration of the molecular structure to build libraries of new chemical

entities. The bromine atom also increases lipophilicity and can form halogen bonds,

contributing to ligand-receptor interactions.
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8-Bromo-5-fluoroquinoline thus represents a pre-functionalized scaffold, primed for synthetic

diversification and optimized for potential biological applications.

Predicted Physicochemical and Molecular
Properties
While extensive experimental data for 8-Bromo-5-fluoroquinoline is not readily available in

public literature, its core physicochemical properties can be reliably predicted using established

computational algorithms. These theoretical values are invaluable for designing synthetic

routes, predicting solubility, and estimating its behavior in biological systems.
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Property Predicted Value
Significance in Drug
Discovery & Synthesis

Molecular Formula C₉H₅BrFN
Defines the elemental

composition and exact mass.

Molecular Weight 226.05 g/mol
Influences diffusion rates and

membrane permeability.

XLogP3 ~2.9 - 3.1

A measure of lipophilicity;

critical for predicting

absorption, distribution,

metabolism, and excretion

(ADME) properties.

Hydrogen Bond Donors 0

The molecule cannot donate

hydrogen bonds, affecting its

interaction with biological

targets and solubility in protic

solvents.

Hydrogen Bond Acceptors 1 (Nitrogen atom)

The pyridine nitrogen can

accept a hydrogen bond,

influencing solubility and

receptor binding.

Rotatable Bond Count 0

The rigid, fused-ring structure

limits conformational flexibility,

which can be advantageous

for binding affinity.

Topological Polar Surface Area

(TPSA)
12.89 Å²

Predicts cell permeability; a

low TPSA suggests good

potential for oral bioavailability.

Note: Predicted values are derived from computational models and analysis of structurally

similar compounds like 3-Bromo-8-fluoro-quinoline and 5-Bromo-8-fluoroquinoline.[7]

Computational Chemistry and Electronic Structure
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To understand the reactivity and spectroscopic behavior of 8-Bromo-5-fluoroquinoline, we

turn to computational methods. Density Functional Theory (DFT) is a powerful tool for modeling

molecular geometry and electronic properties.[8]

Molecular Geometry and Electronic Orbitals
A geometry optimization using a common functional like B3LYP with a 6-31G* basis set would

reveal a planar structure, as expected for an aromatic system. Analysis of the Frontier

Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO)—provides critical insights into the molecule's electronic behavior.

HOMO: Represents the ability to donate an electron. In 8-Bromo-5-fluoroquinoline, the

HOMO is expected to be distributed across the π-system of the fused rings.

LUMO: Represents the ability to accept an electron. The LUMO is also anticipated to be

located over the π-system.

HOMO-LUMO Gap: The energy difference between these orbitals correlates with the

chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity and

is related to the electronic transitions observed in UV-Vis spectroscopy.
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Caption: Frontier Molecular Orbitals (HOMO/LUMO) Diagram.

Molecular Electrostatic Potential (MEP)
An MEP map illustrates the charge distribution across the molecule, predicting sites for

electrophilic and nucleophilic attack. For 8-Bromo-5-fluoroquinoline, the MEP would

theoretically show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and

fluorine atoms, indicating these are likely sites for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Located on the hydrogen atoms of the aromatic ring.

Slightly Positive Region (Halogen Bonding): The bromine atom may exhibit a region of

positive potential (a σ-hole), allowing it to act as a halogen bond donor, an important non-

covalent interaction in drug design.

Predicted Spectroscopic Profiles
Spectroscopy is the primary method for structural elucidation. Based on theoretical principles

and data from related compounds, we can predict the key features of 8-Bromo-5-
fluoroquinoline's spectra.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
¹H NMR: The spectrum would display signals in the aromatic region (typically 7.0-9.0 ppm).

The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would be determined

by the relative positions of the protons and the strong electronic influence of the fluorine,

bromine, and nitrogen atoms.

¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. Carbons directly

attached to the electronegative F and N atoms would be significantly deshielded (shifted

downfield). The carbon bearing the bromine atom (C8) would also show a characteristic shift.

¹⁹F NMR: This would be a crucial technique, showing a single resonance for the fluorine

atom at C5. The chemical shift and coupling to adjacent protons would confirm its position.
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Vibrational (IR) Spectroscopy
Infrared spectroscopy identifies functional groups based on their vibrational frequencies.

Theoretical DFT calculations can predict these frequencies with good accuracy.[8]

Wavenumber (cm⁻¹) Assignment Expected Appearance

3100-3000 Aromatic C-H Stretch Medium to Weak

1600-1450 C=C and C=N Ring Stretch Strong, Multiple Bands

1250-1000 C-F Stretch Strong, Diagnostic

850-750 C-H Out-of-Plane Bend Strong

650-550 C-Br Stretch Medium to Strong[9]

Electronic (UV-Vis) Spectroscopy
The UV-Vis spectrum is governed by electronic transitions within the aromatic π-system. Like

other fluoroquinolones, 8-Bromo-5-fluoroquinoline is expected to exhibit strong absorption

bands in the UV region.[10]

π → π* transitions: Intense absorption bands are predicted, likely between 250-350 nm,

characteristic of the extended conjugated system.[10][11]

n → π* transitions: Weaker absorption bands may also be present, arising from the

excitation of a non-bonding electron from the nitrogen atom into an anti-bonding π* orbital.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Molecular Ion (M⁺): A prominent molecular ion peak would be observed. Due to the natural

isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show a

characteristic M⁺ and M+2 pattern of nearly equal intensity, which is a definitive indicator of a

single bromine atom in the molecule.
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Fragmentation: Common fragmentation pathways for quinolones involve the loss of small

neutral molecules.[12] Predicted fragments for 8-Bromo-5-fluoroquinoline could include

the loss of HCN (from the pyridine ring) or C₂H₂.

Reactivity and Synthetic Utility
The electronic properties dictated by the substituents make 8-Bromo-5-fluoroquinoline a

highly valuable synthetic intermediate.

Predicted Reactivity
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine

and the pyridine nitrogen activates the ring towards attack by nucleophiles. This is a common

mechanism in the synthesis of fluoroquinolone antibiotics.[13]

Metal-Catalyzed Cross-Coupling: The C-Br bond at the 8-position is the most versatile site

for synthetic elaboration. It is an ideal substrate for reactions like Suzuki, Stille, Heck, and

Buchwald-Hartwig amination, allowing for the introduction of a wide variety of carbon and

nitrogen-based substituents.

Conceptual Synthetic Workflow
A plausible synthetic pathway for a new drug candidate could involve using the bromine as a

coupling site. This workflow highlights the molecule's role as a core building block.

8-Bromo-5-fluoroquinoline
(Core Scaffold)

Suzuki Coupling
(Pd Catalyst, Base)

Substrate

Boronic Acid / Ester
(R-B(OH)2)

Coupling Partner

8-Aryl-5-fluoroquinoline
(New Drug Analogue)

Product
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Caption: Workflow for synthetic elaboration via Suzuki coupling.

Conclusion
8-Bromo-5-fluoroquinoline is a strategically designed chemical scaffold with significant

theoretical potential. Its predicted physicochemical properties suggest favorable ADME

characteristics, while its electronic structure makes it amenable to a wide range of synthetic

transformations. The bromine atom at C8 serves as a key anchor point for diversification

through cross-coupling chemistry, and the fluorine at C5 provides a site for metabolic blocking

and electronic modulation. The theoretical spectroscopic profiles outlined in this guide provide

a roadmap for its experimental characterization. For researchers in drug discovery and

materials science, 8-Bromo-5-fluoroquinoline represents a valuable and versatile platform for

the development of novel, high-value molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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